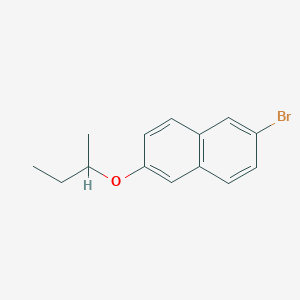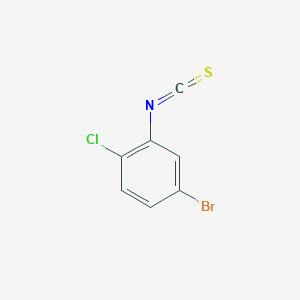
4-Bromo-1-chloro-2-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-chloro-2-isothiocyanatobenzene is an organic compound with the molecular formula C7H3BrClNS. It is characterized by the presence of bromine, chlorine, and isothiocyanate functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
It is known that similar compounds are often used in the synthesis of therapeutic sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Based on its potential use in the synthesis of sglt2 inhibitors, it can be inferred that it may play a role in inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Given its potential role in the synthesis of sglt2 inhibitors, it may be involved in the regulation of glucose homeostasis in the body .
Result of Action
If it is indeed used in the synthesis of sglt2 inhibitors, its action could potentially result in the reduction of blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
生化学分析
Biochemical Properties
5-Bromo-2-chlorophenylisothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with cysteine residues in proteins, forming covalent bonds that can alter the protein’s function. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 5-Bromo-2-chlorophenylisothiocyanate can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular metabolism.
Cellular Effects
The effects of 5-Bromo-2-chlorophenylisothiocyanate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and apoptosis. By modifying key signaling proteins, this compound can induce oxidative stress and trigger programmed cell death . Furthermore, 5-Bromo-2-chlorophenylisothiocyanate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-chlorophenylisothiocyanate exerts its effects through covalent modification of biomolecules. It binds to the thiol groups of cysteine residues in proteins, forming stable adducts that can inhibit enzyme activity or alter protein function . This compound can also interact with nucleophilic sites in nucleic acids, potentially affecting DNA and RNA synthesis. The inhibition of key enzymes and the modification of regulatory proteins contribute to the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chlorophenylisothiocyanate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, the degradation products may influence cellular function differently than the parent compound. Long-term studies have shown that 5-Bromo-2-chlorophenylisothiocyanate can have sustained effects on cellular metabolism and gene expression, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chlorophenylisothiocyanate in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce oxidative stress, apoptosis, and other adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of 5-Bromo-2-chlorophenylisothiocyanate can lead to organ damage and other systemic effects in animal models.
Metabolic Pathways
5-Bromo-2-chlorophenylisothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in the glycolytic pathway, affecting the overall metabolic flux and energy production . Additionally, this compound can influence the levels of certain metabolites by modifying the activity of enzymes involved in their synthesis or degradation. The interactions with metabolic enzymes highlight the compound’s potential to alter cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-chlorophenylisothiocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with intracellular proteins and organelles. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chlorophenylisothiocyanate is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also be transported into the nucleus, where it may affect gene expression and other nuclear processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular distribution of 5-Bromo-2-chlorophenylisothiocyanate is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-isothiocyanatobenzene typically involves the following steps:
Starting Material: The process begins with a suitable benzene derivative, such as 4-bromo-1-chloro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Isothiocyanation: The amine group is then converted to an isothiocyanate group by reacting with thiophosgene (CSCl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
- Large-scale reduction of the nitro compound.
- Efficient conversion to the isothiocyanate derivative using thiophosgene.
- Purification steps to isolate the final product.
化学反応の分析
Types of Reactions: 4-Bromo-1-chloro-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Organic solvents like dichloromethane and toluene.
Catalysts: Lewis acids or bases to facilitate the reactions.
Major Products:
- Substituted benzene derivatives.
- Thiourea derivatives when reacted with amines.
科学的研究の応用
4-Bromo-1-chloro-2-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in drug development due to its reactive isothiocyanate group.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
4-Bromo-2-chloro-1-isothiocyanatobenzene: Similar structure but with different substitution pattern.
4-Bromophenyl isothiocyanate: Lacks the chlorine atom, making it less reactive in certain contexts.
Uniqueness: 4-Bromo-1-chloro-2-isothiocyanatobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
4-bromo-1-chloro-2-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVYKIKOGHZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
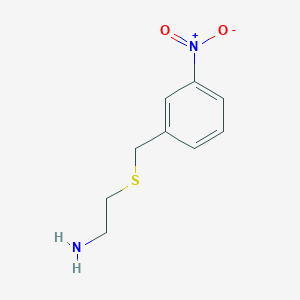
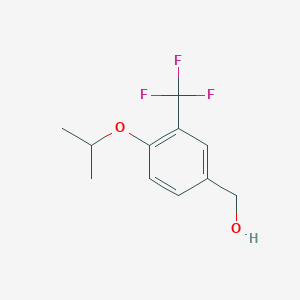



![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)


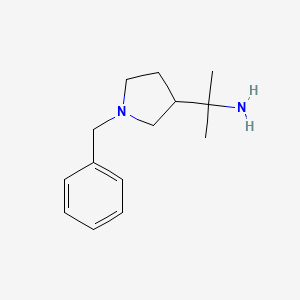
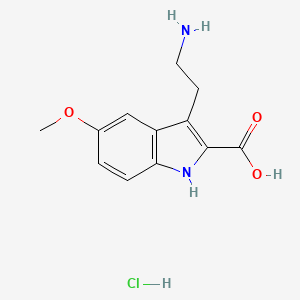
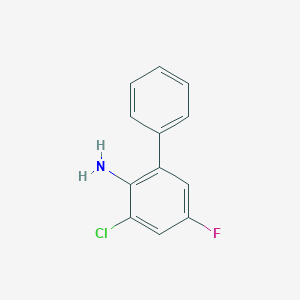
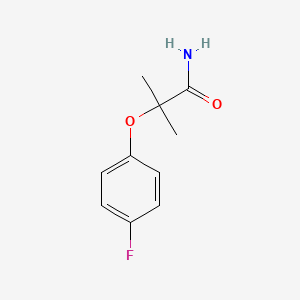
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
